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Compound of Interest

5-fluoro-1H-indazole-3-carboxylic
Compound Name: o
aci

Cat. No.: B090482

A Comprehensive Technical Guide to 5-Fluoro-
1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties,
analytical methodologies, and therapeutic potential of 5-fluoro-1H-indazole-3-carboxylic
acid. This fluorinated heterocyclic compound is a key building block in medicinal chemistry,
particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties

5-Fluoro-1H-indazole-3-carboxylic acid is a yellow solid at room temperature.[1] The
introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its
electronic properties, pKa, and binding interactions with biological targets, making it a valuable
scaffold in drug design.[1]

The key physicochemical properties are summarized in the table below for quick reference.
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Property Value Source
Molecular Formula CsHsFN202

Molecular Weight 180.14 g/mol [1][2]
Appearance Yellow solid [1]
Melting Point 299 °C [3]

Boiling Point (Predicted)

4459+ 25.0 °C

[3]

Density (Predicted)

1.610 + 0.06 g/cm?3

[3]

pKa (Predicted) 2.89+£0.30 [3]
DMSO:PBS (pH 7.2) (1:3):

Solubility 0.25 mg/ml; Ethanol: 12.5 [4]
mg/ml

CAS Number 1077-96-9 [11[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-fluoro-1H-

indazole-3-carboxylic acid. Below is a summary of expected spectral characteristics based

on its structure.
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Technique

Characteristic Peaks and Features

1H NMR

Aromatic protons on the indazole ring are
expected to show complex splitting patterns due
to fluorine-proton and proton-proton coupling.
The acidic proton of the carboxylic acid will
typically appear as a broad singlet at a
downfield chemical shift (>10 ppm). The NH
proton of the indazole ring will also be present

as a broad singlet.

13C NMR

The spectrum will show eight distinct carbon
signals. The carbonyl carbon of the carboxylic
acid will appear significantly downfield. The
carbon atom attached to the fluorine will exhibit
a large one-bond C-F coupling constant. Other
aromatic carbons will show smaller two- and

three-bond C-F couplings.

FTIR

A broad O-H stretching band for the carboxylic
acid is expected in the region of 2500-3300
cm~1. A sharp, strong C=0 stretching vibration
should appear around 1700-1725 cm~1. The N-
H stretching of the indazole ring will likely be
observed in the 3200-3400 cm™1 region. C-F
stretching vibrations typically appear in the
1000-1300 cm~1* range.

Mass Spectrometry

The molecular ion peak (M+) corresponding to
the exact mass of CsHsFN202 would be

observed. Fragmentation patterns would likely
involve the loss of CO2 and other characteristic

cleavages of the indazole ring.

Experimental Protocols

Synthesis of Fluoro-1H-indazole-3-carboxylic Acids
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A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a
corresponding fluoro-isatin derivative. The following is a representative procedure adapted for
the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.

Materials:

5-Fluoro-isatin

e Sodium hydroxide (NaOH)

e Sodium nitrite (NaNO2)

e Sulfuric acid (H2S0a4)

e Stannous chloride dihydrate (SnCl2-2H20)

e Concentrated hydrochloric acid (HCI)

e Deionized water

o Diethyl ether

Procedure:

o Diazotization: Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH.
Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of
NaNO:2.

 Acidification: Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric
acid, maintaining the temperature at approximately 0 °C.

e Reduction and Cyclization: Slowly add the dark red diazo solution to a pre-cooled solution of
SnCl2:2Hz20 in concentrated HCI, keeping the temperature at about 0 °C. Stir the reaction
mixture for approximately one hour.

o Work-up: Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash
with diethyl ether.
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» Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a

pH of 3.

« |solation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-

fluoro-1H-indazole-3-carboxylic acid.
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Synthesis Workflow

Click to download full resolution via product page

A generalized workflow for the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)

Purity analysis of 5-fluoro-1H-indazole-3-carboxylic acid is commonly performed using
reversed-phase HPLC. A general method is outlined below.

Instrumentation:

o HPLC system with a UV detector

o C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um)
Mobile Phase:

¢ Solvent A: 0.1% Phosphoric acid or Formic acid in water
» Solvent B: Acetonitrile

e |socratic or gradient elution can be optimized as needed. A typical starting point is a 65:35
mixture of Solvent A and Solvent B.

Method Parameters:

Flow Rate: 1.0 mL/min

Injection Volume: 5-10 pL

Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation:
o Accurately weigh a small amount of the sample.

» Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g.,
0.1 mg/mL).
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« Filter the solution through a 0.22 um syringe filter before injection.

Applications in Drug Development

5-Fluoro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of
pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.[1][6]
The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond
interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling
proteins, including:

» Vascular Endothelial Growth Factor Receptor (VEGFR)[7][8]
o Platelet-Derived Growth Factor Receptor (PDGFR)[7][8]
e Glycogen Synthase Kinase-3 (GSK-3)[9]

Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis
(the formation of new blood vessels), and metastasis.
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Inhibition of key signaling pathways by derivatives of the title compound.

Core Compound

5-Fluoro-1H-indazole-
3-carboxylic Acid

The logical relationship between the core compound and its applications is illustrated below.
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Logical relationship between the core compound and its primary applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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